molecular formula C21H23N3O B2935316 N,N-dibenzyl-2-ethyl-5-methylpyrazole-3-carboxamide CAS No. 1004481-28-0

N,N-dibenzyl-2-ethyl-5-methylpyrazole-3-carboxamide

Cat. No. B2935316
CAS RN: 1004481-28-0
M. Wt: 333.435
InChI Key: KFCDPNMVRYMGNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides . The synthesized sulfonamide derivatives were characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy techniques .

Scientific Research Applications

Antidepressant Potential

A study by (Mahesh et al., 2011) explored the antidepressant-like activity of certain compounds, including those structurally related to N,N-dibenzyl-2-ethyl-5-methylpyrazole-3-carboxamide. They found that compounds with higher 5-HT3 receptor antagonism exhibited good antidepressant-like activity.

Anticonvulsant Activity

(Clark et al., 1984) studied the anticonvulsant effects of a series of 4-aminobenzamides, similar in structure to this compound. They found that some of these compounds were effective against seizures induced by electroshock and pentylenetetrazole in mice.

Antiviral and Cytostatic Activity

Research by (Petrie et al., 1986) focused on nucleoside and nucleotide derivatives of pyrazofurin, a compound related to this compound. They found that some derivatives exhibited significant antiviral and cytostatic activity in cell culture.

Antitumor and Antimicrobial Activities

A study by (Riyadh, 2011) demonstrated the synthesis of N-arylpyrazole-containing enaminones, which showed potential for antitumor and antimicrobial activities.

Inhibition of Protein Kinases

(Shiraishi et al., 1987) explored 4-hydroxycinnamamide derivatives as inhibitors of tyrosine-specific protein kinases. These compounds are structurally similar to this compound and were found to be potent and specific inhibitors.

Soil Nitrification Inhibition

The potential of 3-methylpyrazole-1-carboxamide as a soil nitrification inhibitor was evaluated by (McCarty & Bremner, 1990). This study found that it was comparable to other known inhibitors for inhibiting nitrification of ammonium in soil.

Acaricidal Activity

(Okada et al., 1997) investigated the acaricidal activity of N-(3-pyridylmethyl)pyrazolecarboxamide derivatives. They reported structure-activity relationships of these compounds, indicating their potential as effective acaricides.

Safety and Hazards

The safety data sheet for Ethyl 3-methylpyrazole-5-carboxylate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

N,N-dibenzyl-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-3-24-20(14-17(2)22-24)21(25)23(15-18-10-6-4-7-11-18)16-19-12-8-5-9-13-19/h4-14H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCDPNMVRYMGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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